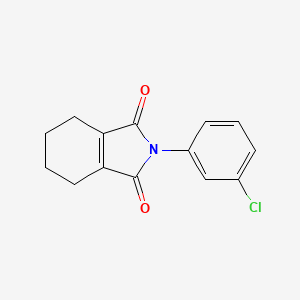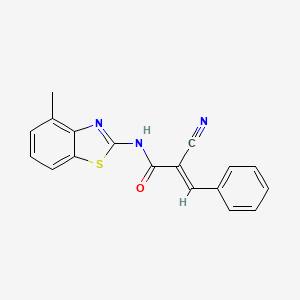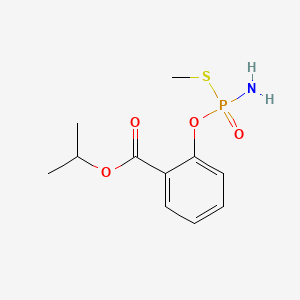
Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to by several other names, such as Isophenphos, Amaze, Amidocid, Oftanol, Pryfon, and Isofenphos .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. One common method includes the reaction of benzoic acid derivatives with phosphoramidothioate compounds under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include the use of advanced reactors and separation techniques to isolate the final product. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to less oxidized products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce more oxidized derivatives, while reduction can yield less oxidized forms of the compound. Substitution reactions can result in a wide range of products with different functional groups .
Applications De Recherche Scientifique
Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzoic acid, 2-((amino(methylthio)phosphinyl)oxy)-, 1-methylethyl ester include:
- Benzoic acid, 2-((aminomethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
- Benzoic acid, 2-((ethoxy(methylthio)phosphinyl)oxy)-, 1-methylethyl ester
- Benzoic acid, 2-((amino(ethylthio)phosphinyl)oxy)-, 1-methylethyl ester .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. These properties make it particularly valuable in certain applications, such as specific chemical reactions or biological studies .
Propriétés
Numéro CAS |
87647-71-0 |
|---|---|
Formule moléculaire |
C11H16NO4PS |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
propan-2-yl 2-[amino(methylsulfanyl)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,14)18-3/h4-8H,1-3H3,(H2,12,14) |
Clé InChI |
FWLHBSFXKAQIGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1OP(=O)(N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



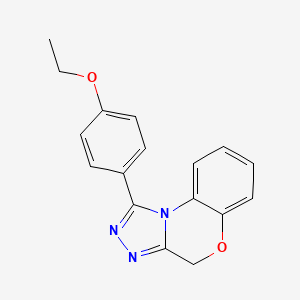
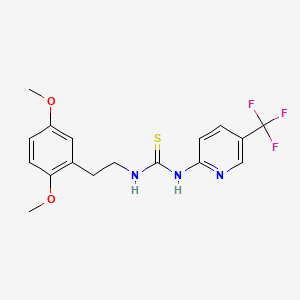
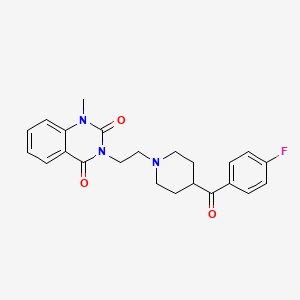
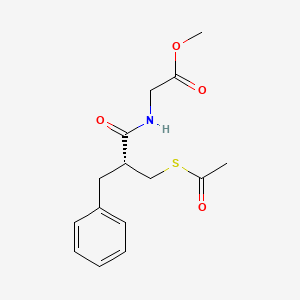
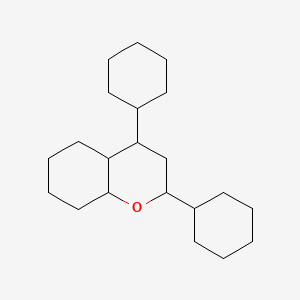
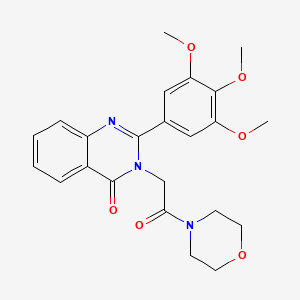

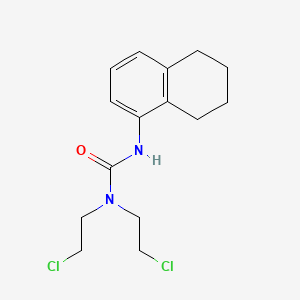
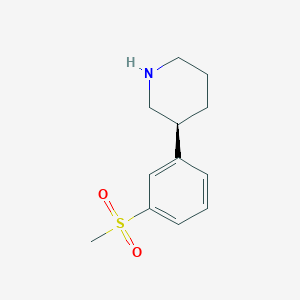
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
